molecular formula C22H36N4O2 B5228107 (3R*,4R*)-1'-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol

(3R*,4R*)-1'-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol

Cat. No. B5228107
M. Wt: 388.5 g/mol
InChI Key: HYDJUARORQKLOF-FGZHOGPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R*,4R*)-1'-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MP-10 and has shown promising results in various studies related to its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of (3R*,4R*)-1'-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol involves its interaction with various neurotransmitter systems such as serotonin, dopamine, and norepinephrine. This compound acts as a selective serotonin and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
(3R*,4R*)-1'-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol has been shown to have various biochemical and physiological effects. This compound has been found to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which is responsible for cognitive functions such as attention, memory, and decision-making.

Advantages and Limitations for Lab Experiments

The advantages of using (3R*,4R*)-1'-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol in lab experiments are its high selectivity and potency in inhibiting the reuptake of serotonin and norepinephrine. However, the limitations of using this compound are its poor solubility in water and its potential side effects on the cardiovascular system.

Future Directions

There are several future directions for the research on (3R*,4R*)-1'-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol. One potential direction is to investigate its effects on other neurotransmitter systems such as glutamate and gamma-aminobutyric acid (GABA). Another direction is to study its potential therapeutic applications in the treatment of other psychiatric disorders such as bipolar disorder and schizophrenia. Additionally, research can be conducted on the development of more effective and safer derivatives of this compound.
In conclusion, (3R*,4R*)-1'-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol is a chemical compound that has shown promising results in various studies related to its mechanism of action and potential therapeutic applications. Further research is needed to fully understand its effects and to develop more effective and safer derivatives.

Synthesis Methods

The synthesis of (3R*,4R*)-1'-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol involves the reaction of 4-methoxyphenylacetonitrile with 4-methylpiperazine in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then reacted with 3,4-dichlorobenzylamine to obtain the final product.

Scientific Research Applications

(3R*,4R*)-1'-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1,4'-bipiperidin-3-ol has been extensively studied for its potential therapeutic applications in various fields such as psychiatry, neuroscience, and pharmacology. This compound has shown promising results in the treatment of depression, anxiety, and addiction.

properties

IUPAC Name

(3R,4R)-1-[1-(4-methoxyphenyl)piperidin-4-yl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O2/c1-23-13-15-25(16-14-23)21-9-12-26(17-22(21)27)19-7-10-24(11-8-19)18-3-5-20(28-2)6-4-18/h3-6,19,21-22,27H,7-17H2,1-2H3/t21-,22-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDJUARORQKLOF-FGZHOGPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2O)C3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)C3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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